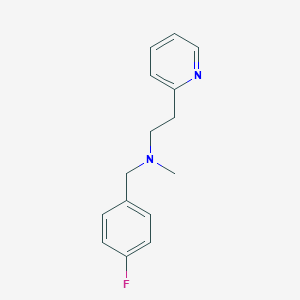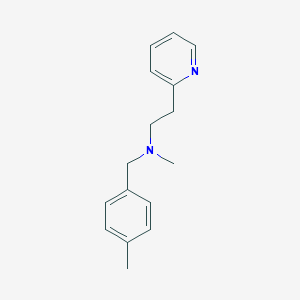
4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole, also known as CCT, is a heterocyclic compound that belongs to the class of triazoles. The compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture.
作用機序
The mechanism of action of 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by interacting with various molecular targets, including enzymes and receptors. For example, 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole has been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme. In addition, 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole has been found to bind to the benzodiazepine site of GABA-A receptors, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole has been reported to possess various biochemical and physiological effects. For example, the compound has been found to exhibit antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. In addition, 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
実験室実験の利点と制限
4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole has several advantages for use in lab experiments. Firstly, it is easy to synthesize and purify, which makes it readily available for research purposes. Secondly, 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole has been found to exhibit low toxicity, which makes it a safe compound to work with. However, one of the limitations of 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole is its poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole. Firstly, further studies are needed to elucidate the mechanism of action of 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole and its molecular targets. Secondly, more research is needed to explore the potential applications of 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammatory diseases. Finally, the development of new synthesis methods for 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole and its derivatives could lead to the discovery of new compounds with potential therapeutic properties.
Conclusion:
In conclusion, 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. The compound has been found to possess various pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities. However, further research is needed to fully understand the mechanism of action of 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole and its potential applications in the treatment of various diseases.
合成法
The synthesis of 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole can be achieved through various methods, including the Huisgen cycloaddition reaction, the Sonogashira coupling reaction, and the Suzuki coupling reaction. Among these methods, the Huisgen cycloaddition reaction is the most commonly used method for synthesizing 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole. The reaction involves the reaction of an alkyne and an azide in the presence of a copper catalyst to form a 1,2,3-triazole ring.
科学的研究の応用
4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess antimicrobial, antitumor, anticonvulsant, and anti-inflammatory activities. In addition, 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole has been found to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Furthermore, 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole has been used as a building block in the synthesis of various compounds with potential medicinal properties.
特性
製品名 |
4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole |
|---|---|
分子式 |
C14H10ClN3 |
分子量 |
255.7 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-2-phenyltriazole |
InChI |
InChI=1S/C14H10ClN3/c15-12-8-6-11(7-9-12)14-10-16-18(17-14)13-4-2-1-3-5-13/h1-10H |
InChIキー |
QXLQNIMTZQLGQK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Thiophen-2-yl-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B248812.png)
![1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248814.png)
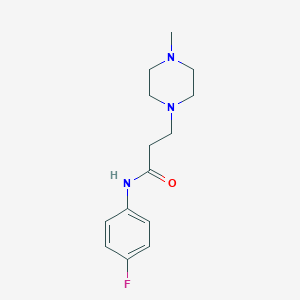

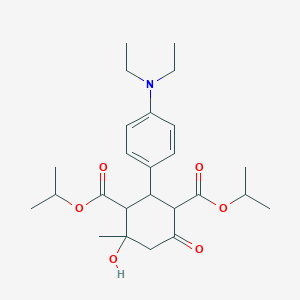
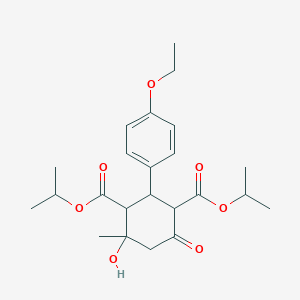
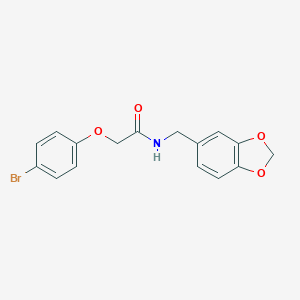
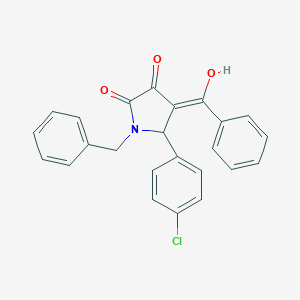


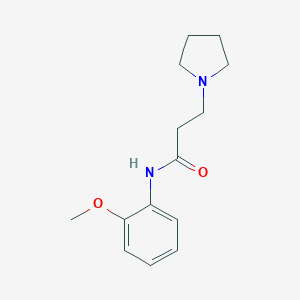
![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B248841.png)
